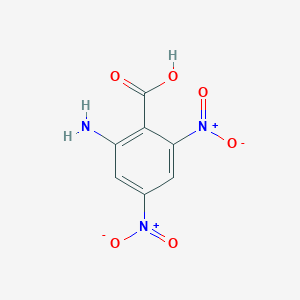

Ácido 2-amino-4,6-dinitrobenzoico

Descripción general

Descripción

2-Amino-4,6-dinitrobenzoic acid, also known as ADNB, is a dinitrobenzoic acid derivative with a wide range of applications in both organic and inorganic chemistry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. ADNB is also an important building block in the synthesis of a variety of organic and inorganic materials, including polymers, nanomaterials, and catalysts.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado C-N descarboxilativo

Este compuesto se puede utilizar en reacciones de acoplamiento cruzado carbono-nitrógeno descarboxilativo, que son valiosas para construir moléculas complejas que contienen nitrógeno que se encuentran a menudo en productos farmacéuticos y agroquímicos .

Síntesis de hidantoínas azaspirocíclicas zwitteriónicas

Sirve como precursor para sintetizar hidantoínas azaspirocíclicas zwitteriónicas a través de reacciones con varias carbodiimidas. Este proceso implica una reacción de desaromatización intramolecular in situ .

Preparación de 1-(2,4-dinitrofenil)etanona

El ácido 2-amino-4,6-dinitrobenzoico se puede utilizar para preparar 1-(2,4-dinitrofenil)etanona mediante condensación con malonato de dimetilo seguido de una reacción de descarboxilación posterior .

Determinación espectrofotométrica de productos farmacéuticos

El compuesto se ha utilizado en la determinación espectrofotométrica de diazepam en muestras puras y preparaciones farmacéuticas, mostrando su papel en la química analítica .

Sonda cromófora para electroforesis capilar de zona

Actúa como una sonda cromófora para el análisis de ácidos carboxílicos perfluorados en agua por electroforesis capilar de zona, una técnica utilizada para separar especies iónicas por su carga y fuerzas de fricción .

Producción de cloruro de dinitro-benzoílo

Este ácido se puede utilizar para producir cloruro de 2,4-dinitro-benzoílo, que es un intermedio en la síntesis orgánica y tiene diversas aplicaciones en la investigación química .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is commonly used for industrial and scientific research purposes .

Mode of Action

Similar compounds like 2,4-dinitrobenzoic acid have been used in decarboxylative c-n cross-coupling reactions and to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .

Biochemical Pathways

It’s worth noting that amino acids, which this compound is a derivative of, are formed via biosynthetic pathways that are ubiquitous across most forms of life .

Result of Action

It’s known that nitroaromatic compounds can have significant effects when present in contaminated environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,6-dinitrobenzoic acid. For instance, in the area of former ammunition plants, contaminations caused by explosives and their degradation products, including nitroaromatic compounds like 2-Amino-4,6-dinitrobenzoic acid, are of great environmental relevance .

Análisis Bioquímico

Biochemical Properties

2-Amino-4,6-dinitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms supramolecular chains extending in the ab plane through N–H···O (nitro) hydrogen bonds

Cellular Effects

The effects of 2-Amino-4,6-dinitrobenzoic acid on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4,6-dinitrobenzoic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,6-dinitrobenzoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dinitrobenzoic acid vary with different dosages in animal models. Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4,6-dinitrobenzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

2-Amino-4,6-dinitrobenzoic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of 2-Amino-4,6-dinitrobenzoic acid and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

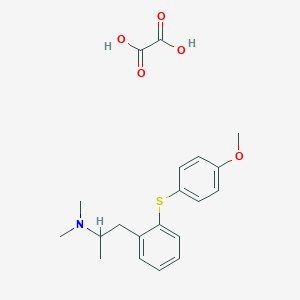

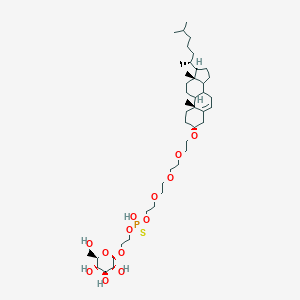

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?

A1: 2-Amino-4,6-dinitrobenzoic acid is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]

Q2: How is 2-amino-4,6-dinitrobenzoic acid formed in the environment?

A2: 2-Amino-4,6-dinitrobenzoic acid arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified 2-amino-4,6-dinitrobenzoic acid as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []

Q3: How is 2-amino-4,6-dinitrobenzoic acid detected and quantified in environmental samples?

A3: Several analytical techniques are employed to detect and quantify 2-amino-4,6-dinitrobenzoic acid in environmental matrices. Common methods include:

- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []

- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []

Q4: What are the potential toxicological implications of 2-amino-4,6-dinitrobenzoic acid?

A4: Research suggests that 2-amino-4,6-dinitrobenzoic acid might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []

Q5: How does the structure of 2-amino-4,6-dinitrobenzoic acid relate to its potential toxicity?

A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of 2-amino-4,6-dinitrobenzoic acid likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []

Q6: What are the ongoing research directions regarding 2-amino-4,6-dinitrobenzoic acid?

A6: Current research focuses on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

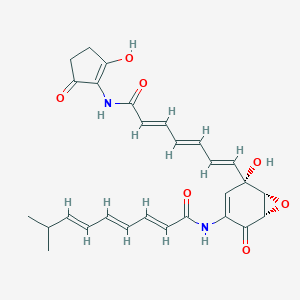

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

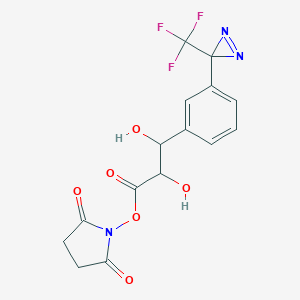

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

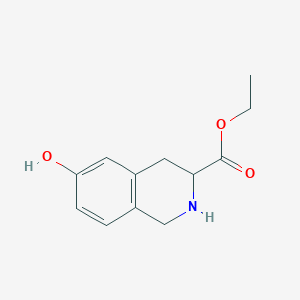

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)